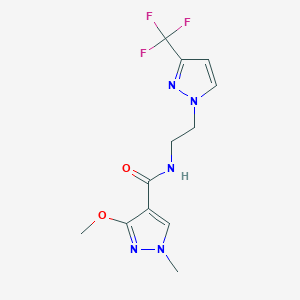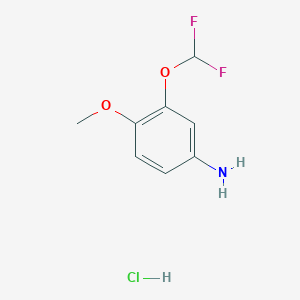![molecular formula C19H22BNO3 B2783658 N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-Benzamide CAS No. 1330596-14-9](/img/structure/B2783658.png)
N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-Benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzamide derivative with a boronic ester group attached to the phenyl ring . Benzamides are a class of compounds containing a carboxamide functional group attached to a benzene ring, while boronic esters are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzamide core structure, with the boronic ester group attached to the phenyl ring. The boronic ester group would have a trigonal planar geometry around the boron atom .Chemical Reactions Analysis
Boronic esters are known to undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . Benzamides can participate in reactions such as hydrolysis, reduction, and the formation of amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its purity and the conditions under which it is stored. Boronic esters are typically stable under normal conditions but can decompose under acidic conditions or upon heating .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Boric Acid Ester Intermediates Synthesis : Compounds related to N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-Benzamide, specifically boric acid ester intermediates with benzene rings, have been synthesized. These compounds are obtained through a three-step substitution reaction, and their structures are confirmed by various spectroscopy methods and X-ray diffraction. Molecular structures are calculated using density functional theory (DFT) and found consistent with crystal structures determined by X-ray diffraction (Huang et al., 2021).
Physicochemical Property Analysis
- Molecular Electrostatic Potential and Frontier Molecular Orbitals : For compounds similar to this compound, the molecular electrostatic potential and frontier molecular orbitals are investigated. DFT is used to reveal some physicochemical properties of these compounds, enhancing our understanding of their potential applications (Huang et al., 2021).
Application in Detection and Sensing
- Hydrogen Peroxide Vapor Detection : Certain compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety have been utilized in the development of organic thin-film fluorescence probes. These probes are particularly effective in detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. The introduction of functional groups to these compounds enhances their sensing performance to hydrogen peroxide vapor (Fu et al., 2016).
Chemical Process and Methodology Improvement
- Pd-catalyzed Borylation of Arylbromides : Research has been conducted on the Pd-catalyzed borylation of arylbromides using compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This method shows effectiveness, especially in borylation involving sulfonyl groups, suggesting its utility in synthesizing related compounds (Takagi & Yamakawa, 2013).
Biochemical and Medicinal Applications
- Metal Chelation for Oxidative Stress Protection : A prochelator named BSIH, structurally related to this compound, has been synthesized. It transforms into a chelator upon reaction with hydrogen peroxide, allowing for iron sequestration and inhibition of iron-catalyzed oxidative damage. This showcases the potential biomedical application of these compounds in protecting cells under oxidative stress (Wang & Franz, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-11-8-12-16(13-15)21-17(22)14-9-6-5-7-10-14/h5-13H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVJWHIVVDYOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2783581.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2783582.png)
![1-[2-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2783583.png)
![1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2783585.png)



![4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2783595.png)
![2-[benzyl({[(2R,5S)-5-{[benzyl(2-hydroxyethyl)amino]methyl}-1,4-dioxan-2-yl]methyl})amino]ethan-1-ol](/img/structure/B2783596.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-fluorobenzamide](/img/structure/B2783597.png)

